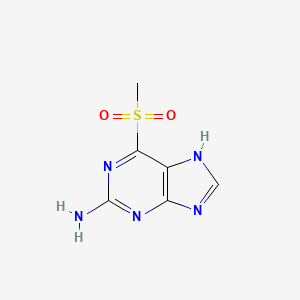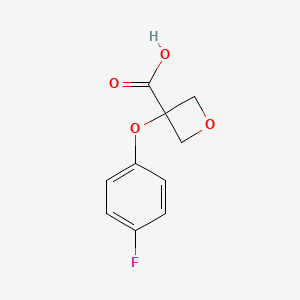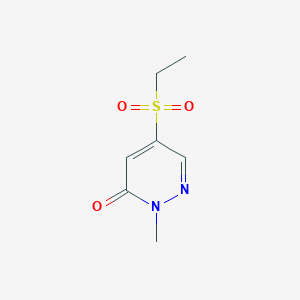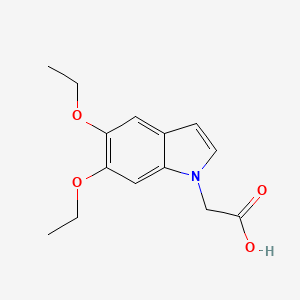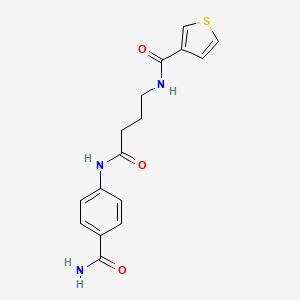![molecular formula C11H11N7 B12926982 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 50307-55-6](/img/structure/B12926982.png)
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a p-tolyl group attached to the triazole ring.
Vorbereitungsmethoden
The synthesis of 3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with p-tolyl azide in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with molecular targets such as USP28. The compound binds to the active site of USP28, inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of epithelial-mesenchymal transition (EMT) and the induction of cell cycle arrest at the S phase .
Vergleich Mit ähnlichen Verbindungen
3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also contain a triazole ring fused to a pyrimidine ring but differ in the position of the nitrogen atoms and the substituents attached to the rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit different biological activities compared to triazolopyrimidines.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These compounds contain a thiophene ring fused to a triazolopyrimidine core and have been studied for their anti-inflammatory and anticancer activities.
The uniqueness of 3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine lies in its specific substitution pattern and its potent inhibitory activity against USP28, making it a valuable compound for therapeutic applications .
Eigenschaften
CAS-Nummer |
50307-55-6 |
|---|---|
Molekularformel |
C11H11N7 |
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
3-(4-methylphenyl)triazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C11H11N7/c1-6-2-4-7(5-3-6)18-10-8(16-17-18)9(12)14-11(13)15-10/h2-5H,1H3,(H4,12,13,14,15) |
InChI-Schlüssel |
QHANRHXBHGBIRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3N=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




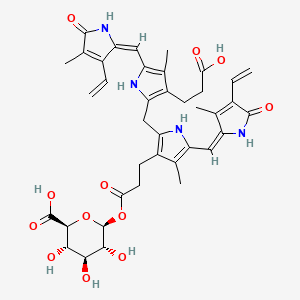
![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
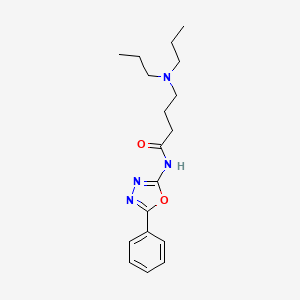

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
